molecular formula C16H16FNO B3980841 2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide

2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide

Cat. No. B3980841
M. Wt: 257.30 g/mol
InChI Key: HBHVFYQNSBFMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide, also known as FUMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FUMA belongs to the class of acetamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and spinal cord that are involved in pain perception. This compound has been shown to activate the mu-opioid receptor and inhibit the activity of the NMDA receptor, which are both involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in various animal models. It has also been shown to reduce inflammation and oxidative stress. This compound has been found to be well-tolerated in animal studies and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide has several advantages for use in laboratory experiments. It is easy to synthesize, and its pharmacological properties have been extensively studied. This compound has also been found to be well-tolerated in animal studies. However, this compound has some limitations. It has not been extensively studied in human clinical trials, and its long-term safety and efficacy have not been established.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide. One area of research could focus on the development of novel analogs of this compound with improved pharmacological properties. Another area of research could focus on the potential use of this compound in the treatment of other types of pain, such as cancer-related pain. Additionally, further studies are needed to establish the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-2-4-14(5-3-12)11-18-16(19)10-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHVFYQNSBFMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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